molecular formula C10H6F3N3S B3042270 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione CAS No. 541550-01-0

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione

Cat. No.: B3042270
CAS No.: 541550-01-0
M. Wt: 257.24 g/mol
InChI Key: UZLMMZHJVCTAFL-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione is a heterocyclic compound that features a pyridine ring fused with a pyrimidine ring, and a trifluoromethyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with nicotinimidamide hydrochloride in ethanol. The reaction mixture is heated at 80°C for 12 hours and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the position and type of substituents.

    Trifluoromethyl pyrimidinones: Compounds with a trifluoromethyl group at different positions on the pyrimidine ring.

Uniqueness

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group, contributes to its versatility and potential in various applications.

Properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLMMZHJVCTAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=S)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Reactant of Route 2
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Reactant of Route 3
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Reactant of Route 4
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Reactant of Route 5
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Reactant of Route 6
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione

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